![molecular formula C20H16N4 B15161147 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine CAS No. 657402-34-1](/img/structure/B15161147.png)
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazepine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, this compound can modulate signaling pathways within cells, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-b]pyridine
- 2,5-Diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine
- 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is unique due to its specific structural features and the presence of both methyl and diphenyl groups
Propriétés
Numéro CAS |
657402-34-1 |
|---|---|
Formule moléculaire |
C20H16N4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-methyl-2,5-diphenylpyrido[3,2-e][1,2,4]triazepine |
InChI |
InChI=1S/C20H16N4/c1-24-17-13-8-14-21-19(17)18(15-9-4-2-5-10-15)22-23-20(24)16-11-6-3-7-12-16/h2-14H,1H3 |
Clé InChI |
BBXUERVLUTTZCF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=NN=C1C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B15161065.png)
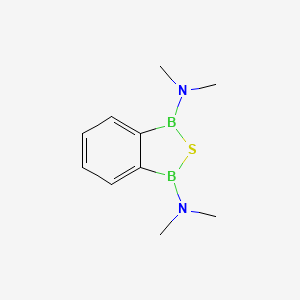
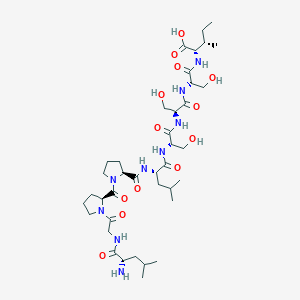



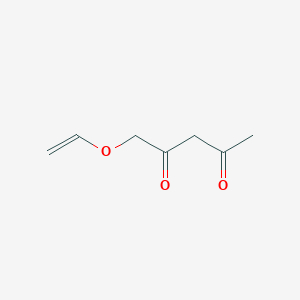

![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
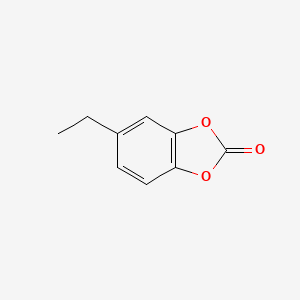
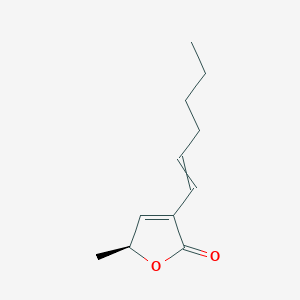

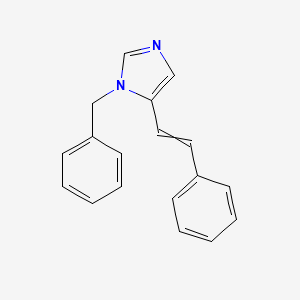
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
